1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The methoxyphenyl and pyridinyl groups might undergo electrophilic substitution reactions, while the triazole group might participate in click reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group might increase its lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Heterocyclic Derivative Syntheses This compound has been explored in the synthesis of various heterocyclic derivatives. For example, Bacchi et al. (2005) demonstrated the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives using similar compounds under oxidative carbonylation conditions (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Research by Hassan, Hafez, and Osman (2014) involved synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further converting them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Novel Annulated Products from Aminonaphthyridinones Deady and Devine (2006) investigated the compound as part of a reaction pathway to create novel heterocyclic systems such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, demonstrating its versatility in creating new molecular structures (Deady & Devine, 2006).

Antimicrobial Activity Evaluation Fandaklı et al. (2012) synthesized compounds like Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates incorporating similar structural motifs and evaluated them for antimicrobial activity. This highlights the potential of compounds like 1-(4-methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide in antimicrobial research (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Molecular Structure and Conformation Studies Banerjee et al. (2002) studied the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure. This research contributes to understanding the physical and chemical properties of such compounds (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Mechanism of Action

Target of Action

It is known that quinoline derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often leading to significant changes in cellular function .

Action Environment

Environmental factors can significantly impact the action of a compound, influencing its overall efficacy and stability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

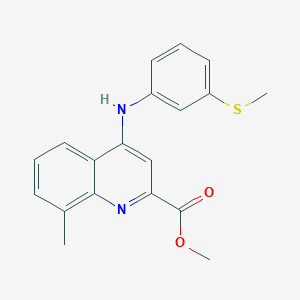

methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-12-6-4-9-15-16(11-17(19(22)23-2)21-18(12)15)20-13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLKZHFSXSKCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)

![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)